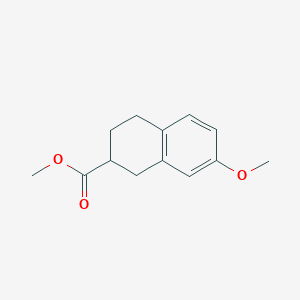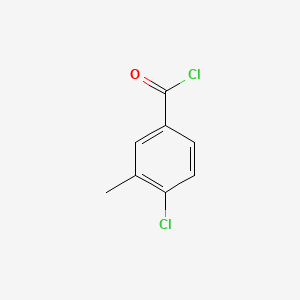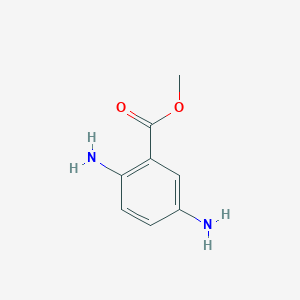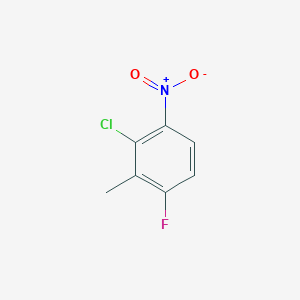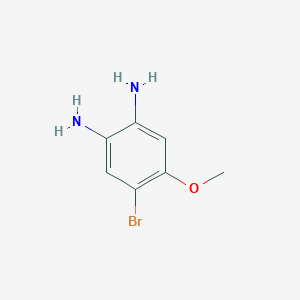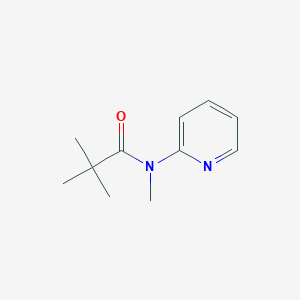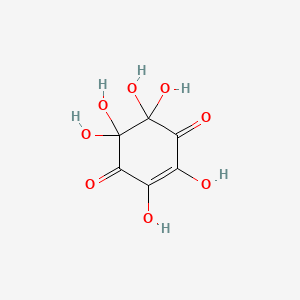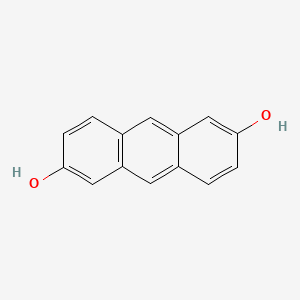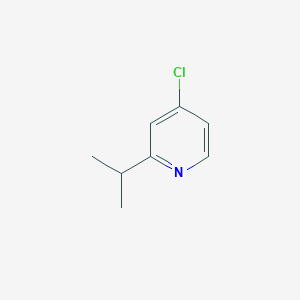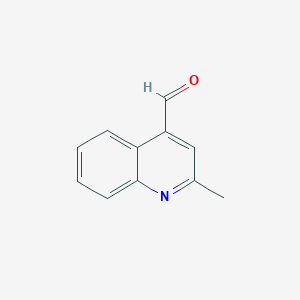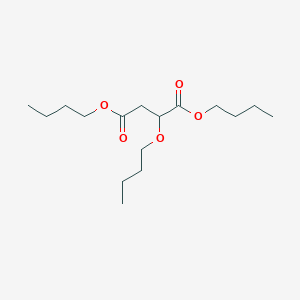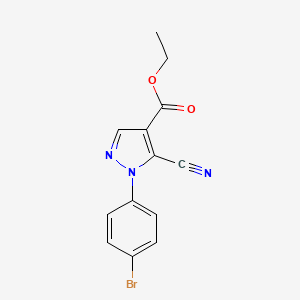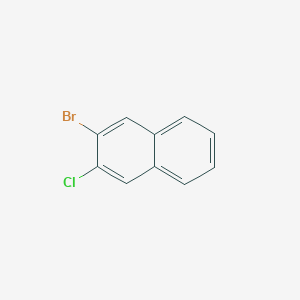
2-Bromo-3-chloronaphthalene
Overview
Description
2-Bromo-3-chloronaphthalene is a chemical compound with the molecular formula C10H6BrCl . It belongs to the family of halogenated naphthalenes. The molecular weight of this compound is 241.51 g/mol .
Synthesis Analysis
An efficient synthetic approach for the preparation of 2-bromo-3-chloronaphthalene has been reported . This synthesis is based on the preparation of 1,4-dihydronaphthalene via Birch reduction with mild conditions from the reaction of naphthalene .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-chloronaphthalene is represented by the InChIKey UCEGSRIJXCCEST-UHFFFAOYSA-N . The canonical SMILES representation of the molecule is C1=CC=C2C=C(C(=CC2=C1)Cl)Br .Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In this reaction, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .Physical And Chemical Properties Analysis
2-Bromo-3-chloronaphthalene has a molecular weight of 241.51 g/mol . It has a computed XLogP3 value of 4.6 . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass of the compound is 239.93414 g/mol .Scientific Research Applications
Chemical Reactions and Synthesis
2-Bromo-3-chloronaphthalene is involved in various chemical reactions, including the SRN1 reactions (Substitution Radical-Nucleophilic 1). For example, the reaction of 1-chloronaphthalene with acetone and acetophenone enolate ions initiated by sodium amalgam in liquid ammonia results in good yields of substitution products. Such reactions demonstrate the potential of 2-Bromo-3-chloronaphthalene in synthesizing complex organic compounds (Austin, Ferrayoli, Alonso, & Rossi, 1993).
High-Temperature Pyrolysis
The compound plays a role in the high-temperature pyrolysis of certain mixtures. For instance, the pyrolytic thermal degradation of a mixture of 2-bromophenol and 2-chlorophenol, where products like bromochlorodibenzo-p-dioxins and furans are formed, involves 2-Bromo-3-chloronaphthalene. This aspect is crucial in understanding the formation of complex organic pollutants (Evans & Dellinger, 2005).
Molecular Motions and Lattice Stability
The compound is studied for its effects on molecular motions and lattice stability in organic alloys. Research on 1,4-dihalonaphthalenes and their binary solid solutions, including 1-bromo-4-chloronaphthalene, helps in understanding the chemical perturbation of lattice stability in these systems (Bellows & Prasad, 1977).
Photocatalytic Decomposition
The compound is used in studies exploring photocatalytic decomposition. For example, the decomposition efficiency and mechanism of 2-chloronaphthalene (2-CN) by zero-valent iron assisted TiO2 photodecomposition were investigated, indicating its potential for pollutant degradation in aqueous systems (Qi, Wang, Sun, & Li, 2019).
Interaction with High Carbon Iron Filings
The interaction of 2-chloronaphthalene with high-carbon iron filings (HCIF) is studied, particularly focusing on adsorption, dehalogenation, and mass transfer limitations. Such studies are significant for environmental remediation and understanding the behavior of chlorinated compounds in different conditions (Sinha & Bose, 2007).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEGSRIJXCCEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504324 | |
| Record name | 2-Bromo-3-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloronaphthalene | |
CAS RN |
71436-67-4 | |
| Record name | 2-Bromo-3-chloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71436-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



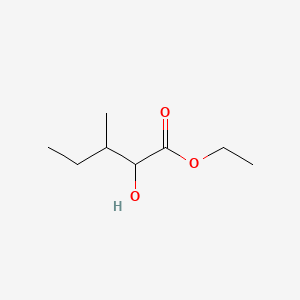
![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1601627.png)
